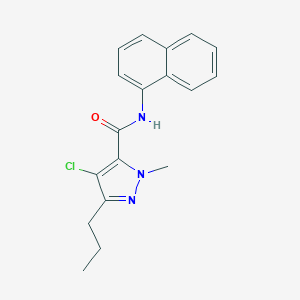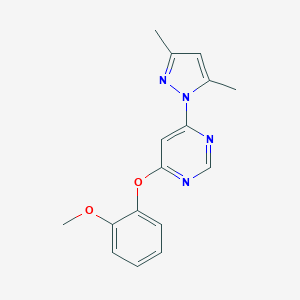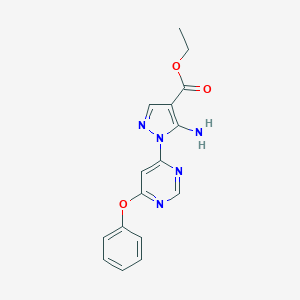
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, also known as DMFDN, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of nicotinic acid, which is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). DMFDN has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future applications.
作用机制
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been found to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that is involved in the biosynthesis of NAD+. NAD+ is an essential coenzyme that is involved in various biological processes, including metabolism, DNA repair, and cell signaling. Inhibition of NAMPT by 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate leads to a decrease in the levels of NAD+ and its downstream metabolites, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have a significant impact on cellular metabolism and energy production. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial pathogens. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and specificity for NAMPT inhibition. However, 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
The potential future applications of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in scientific research are numerous. Some possible directions include the development of new cancer therapies that target NAMPT, the study of the role of NAD+ in aging and age-related diseases, and the development of new antibiotics to combat drug-resistant bacterial infections. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate may also be used as a tool to study the role of NAD+ in various biological processes and to identify new targets for drug development.
合成方法
The synthesis of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been achieved using different methods, including the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a catalyst. Another method involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with 3,5-dimethylphenol in the presence of a base and a coupling agent. The yield of 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate obtained through these methods is high, and the purity of the compound is also satisfactory.
科学研究应用
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been used in scientific research for various purposes, including the development of new drugs and the study of biological processes. 3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate has been shown to have potential as a therapeutic agent for the treatment of cancer, bacterial infections, and neurological disorders. It has also been used as a probe to study the structure and function of proteins and enzymes.
属性
产品名称 |
3,5-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
分子式 |
C14H10Cl2FNO2 |
分子量 |
314.1 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl) 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C14H10Cl2FNO2/c1-7-3-8(2)5-9(4-7)20-14(19)10-6-11(17)13(16)18-12(10)15/h3-6H,1-2H3 |
InChI 键 |
JYYWPDDLKJAJHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
规范 SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)




![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)

![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)